

N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide to Stability and Reactivity

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Compound of Interest

Compound Name:	<i>N</i> -Isopropyl-4-nitrobenzenesulfonamide
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Abstract: **N-Isopropyl-4-nitrobenzenesulfonamide** is an organic compound featuring a sulfonamide linkage, a nitroaromatic system, and an isopropyl substituent. This technical guide provides a comprehensive overview of its chemical stability under various conditions and its reactivity profile with common classes of reagents. Understanding these characteristics is crucial for its application in medicinal chemistry, organic synthesis, and materials science. This document summarizes key data, outlines detailed experimental protocols for stability and reactivity assessment, and presents logical workflows and reaction pathways through structured diagrams.

Chemical Structure and Properties

- IUPAC Name: **N-Isopropyl-4-nitrobenzenesulfonamide**
- CAS Number: 23530-48-5[1]
- Molecular Formula: C₉H₁₂N₂O₄S[1]
- Molecular Weight: 244.27 g/mol [1]
- Structure:

The molecule's reactivity is primarily dictated by three key functional groups:

- 4-Nitrophenyl Group: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. It also significantly influences the acidity of the sulfonamide proton. The nitro group itself is a key site for reduction reactions.
- Sulfonamide Group (-SO₂NH-): This group is generally stable, but the N-H bond is acidic and can be deprotonated by bases.^[2] The sulfur-nitrogen bond can be cleaved under certain reductive conditions or harsh hydrolytic conditions.^{[3][4]}
- N-Isopropyl Group: A bulky alkyl group that provides steric hindrance around the sulfonamide nitrogen.

Stability Profile

The stability of **N-Isopropyl-4-nitrobenzenesulfonamide** is a critical parameter for its storage, handling, and application. Key stability aspects include thermal, hydrolytic, and photostability. While specific quantitative data for this exact molecule is not readily available in public literature, the following tables present expected stability profiles based on related nitroaromatic and sulfonamide compounds.

Table 1: Summary of Thermal Stability

Parameter	Condition	Expected Outcome	Rationale / Notes
Decomposition Temperature	Inert Atmosphere (TGA)	> 200 °C (estimated)	Nitroaromatic compounds can decompose energetically.[5][6] The primary decomposition pathways for nitrobenzene derivatives often involve the breaking of the C-NO ₂ bond.[7]
Long-term Storage	25 °C / 60% RH	Stable	Should be stored in a cool, dry place away from incompatible materials.
Accelerated Storage	40 °C / 75% RH	Potential for slow degradation	Elevated temperatures can promote decomposition.[8] Stability studies should monitor for the appearance of impurities.

Table 2: Summary of Hydrolytic Stability

pH Condition	Temperature	Expected Stability	Predominant Degradation Pathway
Acidic (pH 1-3)	25 - 50 °C	Generally Stable	Sulfonamide bonds are relatively resistant to acid hydrolysis. [3]
Neutral (pH 6-8)	25 - 50 °C	Highly Stable	Minimal degradation expected.
Alkaline (pH 10-13)	25 - 50 °C	Susceptible to slow hydrolysis	Base-catalyzed hydrolysis can occur, potentially cleaving the S-N bond. The acidity of the N-H proton is enhanced by the nitro group, facilitating deprotonation and subsequent reactions. [9]

Table 3: Summary of Photostability

Light Source	Condition	Expected Stability	Rationale / Notes
Sunlight / UV-A	Aqueous Solution	Susceptible to degradation	Sulfonamides and nitroaromatics contain chromophores that absorb UV radiation, which can lead to photodegradation. [10]
UV-A / UV-B	Solid State	More stable than in solution	Degradation is often more pronounced in solution. [10] Products can include hydroxylated derivatives or products from cleavage of the sulfonyl group. [11]

Reactivity Profile

The reactivity of **N-Isopropyl-4-nitrobenzenesulfonamide** is governed by its electron-deficient aromatic ring and the acidic nature of the sulfonamide proton.

3.1. Reaction with Bases The sulfonamide proton is acidic and can be readily removed by a suitable base (e.g., LiOH, K₂CO₃) to form the corresponding anion. This anion can then act as a nucleophile in subsequent reactions, such as alkylation.

3.2. Reaction with Acids The molecule is largely stable in acidic media. The lone pairs on the sulfonyl oxygens and nitro oxygens are weak bases and can be protonated under strongly acidic conditions, but this does not typically lead to decomposition under standard laboratory conditions.[\[12\]](#)[\[13\]](#)

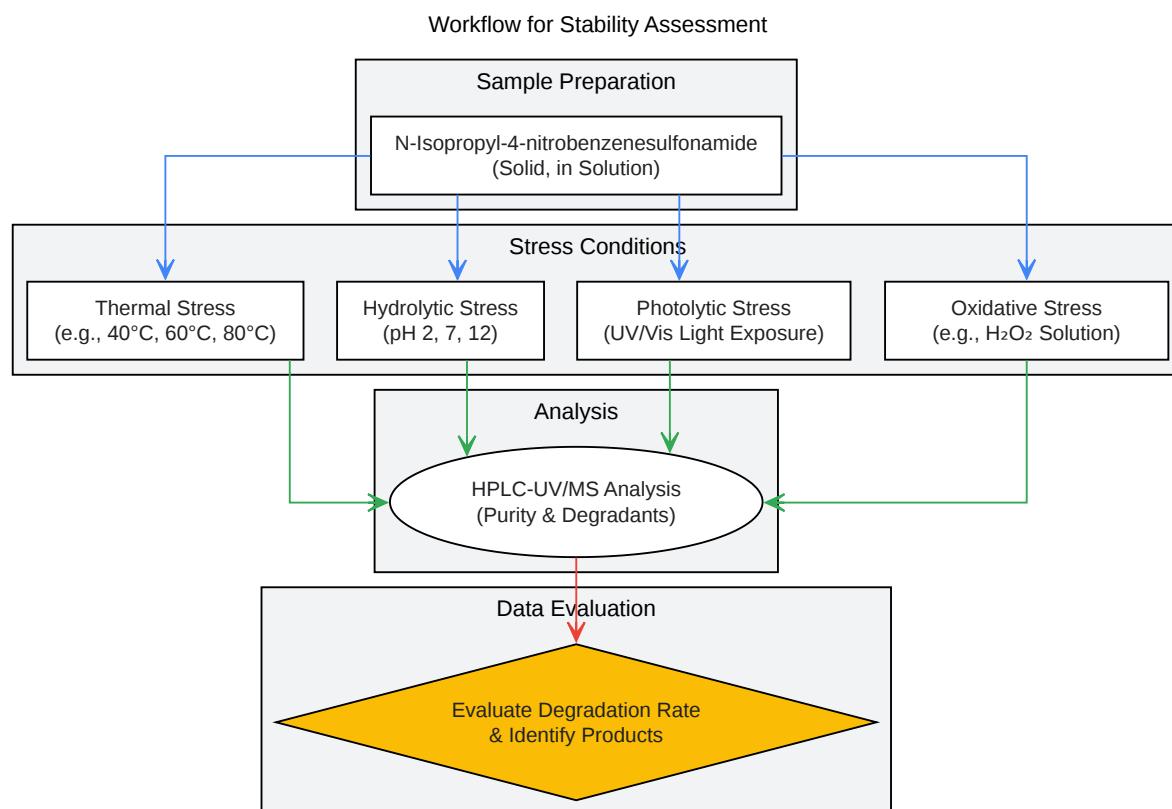
3.3. Reduction Reactions The nitro group is the most reactive site for reduction. The course of the reduction depends heavily on the reagents and conditions used.[\[12\]](#)

- Selective Nitro Reduction: Catalytic hydrogenation (e.g., H_2/Pd , PtO_2) or metal/acid combinations (e.g., Sn/HCl , Fe/HCl) will reduce the nitro group to an amine, yielding N-Isopropyl-4-aminobenzenesulfonamide.[13][14] This is a common and high-yielding transformation. The reaction often proceeds through nitroso and hydroxylamine intermediates.[15][16]
- Sulfonamide Cleavage: Stronger reducing agents or dissolving metal conditions (e.g., Na/NH_3) may cleave the S-N bond. Certain thiol/base combinations are specifically used for the reductive cleavage of nitrobenzenesulfonamides, which are often employed as protecting groups for amines.[4]

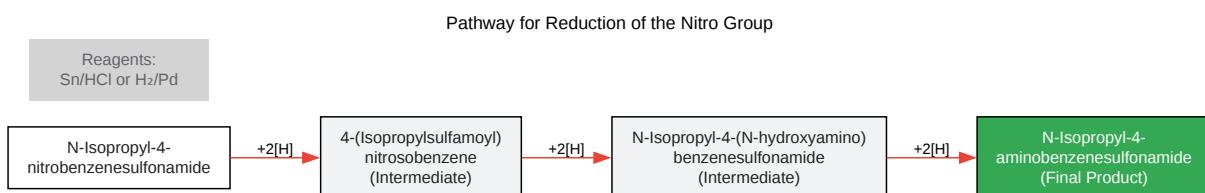
Table 4: Summary of Reactivity with Common Reagents

Reagent Class	Example Reagent(s)	Primary Reactive Site	Expected Product(s)
Bases	K_2CO_3 , LiOH	Sulfonamide N-H	N-deprotonated salt
Reducing Agents (Mild)	Sn/HCl , $\text{H}_2/\text{Pd-C}$	Nitro Group (-NO ₂)	N-Isopropyl-4-aminobenzenesulfonamide[12][14]
Reducing Agents (Strong)	Na/NH ₃ , Thiophenol/ K_2CO_3	Sulfonamide S-N bond	Isopropylamine and 4-nitrobenzenesulfonic acid derivatives[4]
Oxidizing Agents	KMnO_4 , H_2O_2	Generally unreactive	The molecule is highly oxidized. The isopropyl group could be oxidized under very harsh conditions.
Nucleophiles	MeO ⁻	Aromatic Ring	Nucleophilic Aromatic Substitution (SNAr) is possible but requires harsh conditions due to the sulfonamide group being less activating than a nitro group alone.

Mandatory Visualizations

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Caption: A logical workflow for assessing the chemical stability of the target compound.



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Caption: Reaction pathway for the reduction of the nitro group to an amine.

Experimental Protocols

Protocol 5.1: General Procedure for Accelerated Hydrolytic Stability Testing

- Preparation of Solutions: Prepare buffer solutions at pH 2.0 (0.01 M HCl), pH 7.0 (phosphate buffer), and pH 12.0 (0.01 M NaOH).
- Stock Solution: Prepare a 1 mg/mL stock solution of **N-Isopropyl-4-nitrobenzenesulfonamide** in a suitable organic solvent (e.g., Acetonitrile).
- Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 50 µg/mL. Ensure the organic solvent content is less than 5% to avoid solubility issues.
- Incubation: Dispense aliquots of each solution into sealed glass vials. Place the vials in a thermostatically controlled oven at 50 °C. Prepare a control set of vials to be stored at 4 °C.
- Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).
- Analysis: Quench the reaction by neutralizing the sample if necessary. Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid, UV detection at 254 nm).
- Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Identify and quantify any major degradation products.

Protocol 5.2: General Procedure for Reduction of the Nitro Group

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add **N-Isopropyl-4-nitrobenzenesulfonamide** (1.0 g, 4.09 mmol) and ethanol (20 mL).
- Reagent Addition: To this suspension, add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.6 g, 20.45 mmol).

- Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-Isopropyl-4-aminobenzenesulfonamide, can be further purified by column chromatography or recrystallization.
- Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

N-Isopropyl-4-nitrobenzenesulfonamide is a moderately stable compound. The primary points of reactivity are the nitro group, which is readily reduced to an amine, and the acidic proton on the sulfonamide nitrogen. The compound is susceptible to degradation under strong alkaline conditions and upon exposure to UV light, particularly in solution. Its thermal stability is generally robust under standard storage conditions. This guide provides foundational data and methodologies to aid researchers in the safe and effective use of this compound in further synthetic applications and drug development programs.

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